molecular formula C15H22ClNO2 B175836 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 170842-81-6

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B175836
CAS No.: 170842-81-6
M. Wt: 283.79 g/mol
InChI Key: LYYLXDOYYBUOPP-UHFFFAOYSA-N
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Description

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride typically involves the reaction of piperidine with benzyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl-substituted piperidines, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylpiperidine-3-carboxylic acid methyl ester hydrochloride
  • 3-Benzylpiperidine-3-carboxylic acid propyl ester hydrochloride
  • 3-Benzylpiperidine-3-carboxylic acid butyl ester hydrochloride

Uniqueness

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester variant offers a balance between steric hindrance and electronic effects, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 3-benzylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLXDOYYBUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589972
Record name Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170842-81-6
Record name 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170842-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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